molecular formula C6H6ClNO2 B172511 Methyl 4-chloro-1H-pyrrole-2-carboxylate CAS No. 1194-96-3

Methyl 4-chloro-1H-pyrrole-2-carboxylate

Cat. No. B172511
CAS RN: 1194-96-3
M. Wt: 159.57 g/mol
InChI Key: LHGVCFRRQZZMCK-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 1194-96-3 . It has a molecular weight of 159.57 and its IUPAC name is methyl 4-chloro-1H-pyrrole-2-carboxylate . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “Methyl 4-chloro-1H-pyrrole-2-carboxylate” is 1S/C6H6ClNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 4-chloro-1H-pyrrole-2-carboxylate” is a solid substance . It has a melting point range of 100 - 101°C .

Scientific Research Applications

Synthesis of Novel Compounds

  • Efficient syntheses of various pyrrole derivatives are possible using methyl 4-chloro-1H-pyrrole-2-carboxylate, enabling access to a library of important pyrrole systems (Dawadi & Lugtenburg, 2011).
  • Methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates and related compounds can be prepared, useful in studying the reactions of oxirane ring opening by heterocyclic amines (Krutošíková et al., 2001).

Catalysis and Chemical Reactions

  • Methyl 4-aminopyrrole-2-carboxylates can be synthesized in one-pot mode using a relay catalytic cascade reaction, demonstrating its role in novel catalytic processes (Galenko et al., 2015).
  • The synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones showcases the potential for creating α-aminopyrrole derivatives (Galenko et al., 2019).

Structural Studies and Analysis

  • Ab initio crystal structure determination of functionalized pyrroles, important as antitumoral agents, highlights the utility of this compound in understanding molecular structures (Silva et al., 2012).
  • Infrared spectroscopic and theoretical ab initio studies of methyl pyrrole-2-carboxylate derivatives aid in understanding the molecular structure and conformational isomers (Dubis & Grabowski, 2001).

Antimicrobial Applications

  • Some derivatives of methyl pyrrole-3-carboxylate have demonstrated potential as antimicrobial agents, showcasing the compound's relevance in medicinal chemistry (Hublikar et al., 2019).

Crystal Engineering

  • Pyrrole-2-carboxylate derivatives have been used in crystal engineering to create supramolecular structures, indicating their utility in material science (Yin & Li, 2006).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . Precautionary measures include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 .

properties

IUPAC Name

methyl 4-chloro-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGVCFRRQZZMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473998
Record name Methyl 4-chloro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-1H-pyrrole-2-carboxylate

CAS RN

1194-96-3
Record name Methyl 4-chloro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-chloro-1H-pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MG Gardiner, RC Jones, S Ng… - … Section E: Structure …, 2007 - scripts.iucr.org
… Iodine (1.28 g, 10.02 mmol) was added to a mixture of methyl 4-chloro-1H-pyrrole-2-carboxylate (0.80 g, 5.01 mmol) and silver trifluoroacetate (2.21 g, 10.02 mmol) in chloroform (20 ml) …
Number of citations: 1 scripts.iucr.org
S Ng, MG Gardiner, RC Jones… - Acta Crystallographica …, 2007 - Wiley Online Library
… Iodine (1.28 g, 10.02 mmol) was added to a mixture of methyl 4-chloro-1H-pyrrole-2-carboxylate (0.80 g, 5.01 mmol) and silver trifluoroacetate (2.21 g, 10.02 mmol) in chloroform (20 ml) …
Number of citations: 0 onlinelibrary.wiley.com
HY Xiang, JY Chen, XJ Huan, Y Chen, Z Gao… - Bioorganic & Medicinal …, 2021 - Elsevier
… As shown in Scheme 1, the commercially available starting materials methyl 4-chloro-1H-pyrrole-2-carboxylate 1 was able to converted to methyl 1-amino-4-chloro-5-iodo-1H-pyrrole-2-…
Number of citations: 13 www.sciencedirect.com
H Ding, S Zhang, Z Sun, Q Ma, Y Li… - The Journal of Organic …, 2022 - ACS Publications
Using tris(4-bromophenyl)aminium hexachloroantimonate as a “waste-utilized”-type initiator, the aerobic oxidation of the sp 3 C–H bond of proline esters was realized via C–H …
Number of citations: 2 pubs.acs.org
DJ Kerr, BL Flynn - Australian Journal of Chemistry, 2015 - CSIRO Publishing
… synthesis procedure reported by Fürstner and Wentritt, 3a was prepared in eight steps (longest linear sequence) from commercially available methyl 4-chloro-1H-pyrrole-2-carboxylate (…
Number of citations: 6 www.publish.csiro.au

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